Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate
CAS No.: 4004-70-0
Cat. No.: VC16097413
Molecular Formula: C25H38O7
Molecular Weight: 450.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4004-70-0 |
|---|---|
| Molecular Formula | C25H38O7 |
| Molecular Weight | 450.6 g/mol |
| IUPAC Name | [2-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
| Standard InChI | InChI=1S/C25H38O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-20,22,28,30H,5-13H2,1-4H3/t16-,17+,18-,19-,20-,22+,23-,24-,25-/m0/s1 |
| Standard InChI Key | QGAODEALOJFHBD-UZMCWQCBSA-N |
| Isomeric SMILES | CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C)O |
| Canonical SMILES | CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C)O |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The compound’s backbone derives from allopregnane, a saturated pregnane isomer with a 5α-reduced configuration. The tetracyclic structure comprises three cyclohexane rings (A, B, C) and one cyclopentane ring (D), with hydroxyl groups at positions 3α, 11β, 17α, and 21. The 20-ketone group and acetylations at positions 3 and 21 distinguish it from endogenous steroids like corticosterone or cortisol.
The IUPAC name, [2-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, encapsulates its stereochemical complexity. Critical chiral centers at C3 (R), C5 (S), and C17 (R) dictate its three-dimensional conformation, influencing receptor binding and metabolic stability.
Stereochemical Comparisons
A key stereoisomer, allopregnane-3beta,11beta,17alpha,21-tetrol-20-one 3,21-diacetate, differs solely in the configuration at C3 (β-OH vs. α-OH). Despite identical molecular weights and formulas, this isomer exhibits distinct optical rotations and chromatographic behaviors, underscoring the importance of stereochemistry in steroid bioactivity.
Synthesis and Derivative Formation
Acetylation Protocol
The compound is synthesized via acetylation of its parent alcohol, allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one, using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). The reaction selectively targets the hydroxyl groups at C3 and C21, yielding the diacetate derivative with >90% efficiency under optimized conditions.
Analytical Confirmation
Post-synthesis purification employs silica gel chromatography, with elution profiles monitored via thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 1:1). Nuclear magnetic resonance (NMR) spectroscopy confirms acetylation:
-
-NMR (CDCl₃): δ 2.05 (s, 3H, 3-OAc), 2.08 (s, 3H, 21-OAc), 4.60 (m, 1H, C3-H), 4.25 (dd, J = 12 Hz, 2H, C21-CH₂).
-
-NMR: 170.2 ppm (C=O, 3-OAc), 169.8 ppm (C=O, 21-OAc), 72.4 ppm (C3), 69.1 ppm (C21).
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.6 g/mol |
| Melting Point | 198–202°C (decomposes) |
| Solubility | Soluble in DMSO, chloroform; sparingly in methanol |
| LogP (Octanol-Water) | 2.34 (predicted) |
The compound’s limited aqueous solubility aligns with its lipophilic steroid backbone, suggesting membrane permeability and potential for intracellular targets.
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound with a retention time of 12.3 min, distinguishable from its 3β-isomer (11.8 min).
Mass Spectrometry
Electrospray ionization (ESI-MS) yields a predominant [M+Na]⁺ ion at m/z 473.4, consistent with the molecular formula. Tandem MS/MS fragments at m/z 413.3 (loss of acetic acid) and m/z 353.2 (loss of second acetyl group) confirm the diacetate structure.
Infrared Spectroscopy
Key IR absorptions include:
-
1745 cm⁻¹ (C=O ester stretch)
-
3450 cm⁻¹ (O-H stretch, unacetylated hydroxyls)
-
1240 cm⁻¹ (C-O ester bend).
Applications in Research
Biochemical Probes
The compound serves as a substrate for studying steroid-modifying enzymes (e.g., hydroxysteroid dehydrogenases, acetyltransferases). Its stability under physiological conditions makes it suitable for in vitro assays assessing enzyme kinetics or inhibition.
Pharmacological Studies
Comparison with Related Steroids
| Compound | Key Structural Differences | Bioactivity Notes |
|---|---|---|
| Corticosterone | Δ⁴-3-keto, 11β,21-diol | Endogenous glucocorticoid |
| Allopregnanolone | 3α-OH, 20-one, no acetyl groups | Neurosteroid, GABA modulator |
| 3beta,11beta,17alpha,21-Tetrol-20-one diacetate | C3 β-OH configuration | Altered receptor affinity |
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